7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol
Description
7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol is a synthetic compound featuring a 5-chloroquinolin-8-ol core modified with a substituted methanamine group. The structure includes a pyridine ring and a 4-benzylpiperidine moiety, which are critical for its pharmacological interactions. This suggests that the compound’s design leverages the 8-hydroxyquinoline scaffold’s metal-chelating properties and the substituted aromatic/heterocyclic groups for targeted cytotoxicity.
Properties
IUPAC Name |
7-[(4-benzylpiperidin-1-yl)-pyridin-2-ylmethyl]-5-chloroquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O/c28-23-18-22(27(32)25-21(23)9-6-14-30-25)26(24-10-4-5-13-29-24)31-15-11-20(12-16-31)17-19-7-2-1-3-8-19/h1-10,13-14,18,20,26,32H,11-12,15-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEAPXRETVROJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=CC=N3)C4=CC(=C5C=CC=NC5=C4O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, 7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases such as cancer and neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved conductivity or stability.
Mechanism of Action
The mechanism of action of 7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may act as a monoamine releasing agent, selectively releasing neurotransmitters like dopamine and norepinephrine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol, their structural features, and biological activities based on the provided evidence:
Key Observations:
Replacement of indole with 7-azaindole (compound 17) reduces activity, likely due to altered electron distribution or steric hindrance . The 4-aminopiperidine analog (compound 51) shows sub-micromolar inhibition of Kir7.1 channels, highlighting the scaffold’s adaptability to non-oncological targets .
In contrast, compounds with bulkier substituents (e.g., phenyl-indole-methyl in compound 14) show reduced potency, suggesting steric effects may compromise target engagement .
Synthetic Flexibility :
- The Mannich reaction is a common synthetic route for these compounds, enabling modular substitution of the methanamine group with diverse heterocycles (e.g., indole, azaindole, piperidine) .
Biological Activity
The compound 7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of neurological disorders and as a therapeutic agent. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of a quinoline moiety, which is known for its diverse pharmacological properties. The structure includes a benzylpiperidine and a pyridine group, contributing to its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them potential candidates for treating Alzheimer's disease. For instance, studies have indicated that derivatives with similar structures exhibit significant AChE inhibition with IC50 values around 5.90 μM .
- Sigma Receptor Affinity : Research on related benzylpiperidine compounds revealed high affinity for sigma receptors, particularly sigma1 receptors, which are implicated in various neurological processes. The compound's affinity for these receptors may contribute to its neuroprotective effects .
- Antioxidant Activity : Compounds with quinoline structures often exhibit antioxidant properties, which can protect neuronal cells from oxidative stress, a common feature in neurodegenerative diseases.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Activity Assessed | IC50 Value (μM) | Reference |
|---|---|---|
| AChE Inhibition | 5.90 | |
| BuChE Inhibition | 6.76 | |
| Sigma1 Receptor Binding | 3.90 |
Case Studies
- Alzheimer's Disease Models : In a study focusing on Alzheimer's disease models, derivatives similar to this compound were found to significantly reduce cognitive decline in animal models by inhibiting cholinesterases and enhancing cholinergic transmission .
- Neuroprotection Studies : Another investigation assessed the neuroprotective effects of compounds with similar structures against oxidative stress-induced neuronal cell death. The results indicated that these compounds could significantly reduce cell death rates in vitro, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
